3-(2-Fluoro-4-nitrophenoxy)oxetane
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Overview
Description
3-(2-Fluoro-4-nitrophenoxy)oxetane is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenoxy group substituted with a fluorine and a nitro group . The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)oxetane typically involves the reaction of 2-fluoro-4-nitrophenol with an oxetane derivative under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-(2-Fluoro-4-nitrophenoxy)oxetane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Fluoro-4-nitrophenoxy)oxetane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The fluorine and nitro groups also play a role in modulating the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
3-(2-Fluoro-4-nitrophenoxy)oxetane can be compared with other similar compounds such as:
3-(2-Chloro-4-nitrophenoxy)oxetane: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(2-Fluoro-4-aminophenoxy)oxetane: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)oxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-8-3-6(11(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJYFKFFAXHGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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